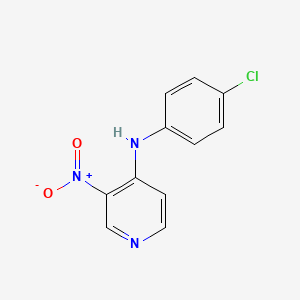

N-(4-chlorophenyl)-3-nitropyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-chlorophenyl)-3-nitropyridin-4-amine is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted with a nitro group at the 3-position and an amino group at the 4-position, which is further substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-nitropyridin-4-amine typically involves the nitration of 4-aminopyridine followed by a coupling reaction with 4-chloronitrobenzene. The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 3-nitro-4-aminopyridine is then reacted with 4-chloronitrobenzene in the presence of a suitable base, such as potassium carbonate, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-nitropyridin-4-amine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 3-amino-4-(4-chlorophenyl)pyridine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 3-nitroso-4-(4-chlorophenyl)pyridine or 3-nitro-4-(4-chlorophenyl)pyridine.

Scientific Research Applications

N-(4-chlorophenyl)-3-nitropyridin-4-amine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or electronic characteristics.

Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Industrial Applications: The compound can be used in the development of agrochemicals or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-nitropyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and chloro groups can influence its binding affinity and specificity towards these targets. The compound may also undergo metabolic transformations in vivo, leading to active metabolites that exert their effects through various molecular pathways .

Comparison with Similar Compounds

N-(4-chlorophenyl)-3-nitropyridin-4-amine can be compared with other similar compounds such as:

N-(4-chlorophenyl)-3-nitroaniline: Similar structure but with an aniline core instead of a pyridine ring.

N-(4-chlorophenyl)-3-nitrobenzamide: Contains a benzamide core with similar substituents.

N-(4-chlorophenyl)-3-nitrothiophene: Features a thiophene ring instead of a pyridine ring.

These compounds share similar functional groups but differ in their core structures, which can influence their chemical reactivity and biological activity. This compound is unique due to its pyridine core, which can participate in additional interactions and reactions compared to other aromatic systems .

Biological Activity

N-(4-chlorophenyl)-3-nitropyridin-4-amine is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound this compound features a nitro group attached to a pyridine ring, which is known for its reactivity in biological systems. The presence of the 4-chlorophenyl moiety enhances its lipophilicity, potentially influencing its interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, a series of pyrido[3,4-d]pyrimidine derivatives were synthesized and tested against various cancer cell lines. Notably, compounds with similar structural features demonstrated significant cytotoxicity against breast and renal cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 13 | UO31 (Renal) | 5.2 | 2.5 |

| 21 | MCF-7 (Breast) | 3.8 | 3.0 |

| 14 | MDA-MB-468 | 6.1 | 2.0 |

The structure-activity relationship (SAR) studies indicated that electron-withdrawing groups like chlorine at the para position significantly increased inhibitory activity against cancer cells .

2. Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of Alzheimer's disease. A recent study demonstrated that compounds with similar nitropyridine scaffolds exhibited moderate to high inhibition against these enzymes.

Table 2: Inhibition Potency Against Cholinesterases

| Compound ID | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| 3b | 34.81 ± 3.71 | 20.66 ± 1.01 |

| Control (Donepezil) | 0.079 ± 0.05 | 10.6 ± 2.1 |

The results indicated that introducing electron-withdrawing groups enhanced the binding affinity to the active sites of AChE and BChE, suggesting a promising avenue for developing new cholinesterase inhibitors .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is believed to involve hydrogen bonding interactions facilitated by the nitro group, which can engage with key residues in enzyme active sites . Molecular docking studies have provided insights into how this compound interacts with target proteins, enhancing our understanding of its potential therapeutic applications.

Case Studies

A case study involving the synthesis and evaluation of various derivatives demonstrated that modifications at the phenyl ring significantly influenced biological activity:

- Case Study A : Substitution with electron-donating groups resulted in reduced activity compared to those with electron-withdrawing groups.

- Case Study B : Bulky substituents at the para position improved selectivity against specific cancer cell lines.

Properties

CAS No. |

56809-50-8 |

|---|---|

Molecular Formula |

C11H8ClN3O2 |

Molecular Weight |

249.65 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-3-nitropyridin-4-amine |

InChI |

InChI=1S/C11H8ClN3O2/c12-8-1-3-9(4-2-8)14-10-5-6-13-7-11(10)15(16)17/h1-7H,(H,13,14) |

InChI Key |

KAMDRDMOIHSXAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=NC=C2)[N+](=O)[O-])Cl |

solubility |

16.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.